N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
Description
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based hybrid compound characterized by a nitro group at the 6-position of the benzothiazole ring, a phenylthio ether moiety, and a pyridin-3-ylmethyl substituent on the acetamide nitrogen. This structure combines electron-withdrawing (nitro) and electron-donating (pyridinylmethyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c26-20(14-29-17-6-2-1-3-7-17)24(13-15-5-4-10-22-12-15)21-23-18-9-8-16(25(27)28)11-19(18)30-21/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVASAOMOCAXRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C18H17N3O2S
- Molecular Weight : 345.41 g/mol
This compound features a nitro-substituted benzo[d]thiazole moiety, a phenylthio group, and a pyridin-3-ylmethyl acetamide structure, which are crucial for its biological activity.
Anthelmintic Activity
Recent studies have demonstrated that derivatives of N-(6-nitrobenzo[d]thiazol-2-yl)-2-acetamide exhibit significant anthelmintic activity . In a study involving various synthesized compounds (5a-5i), most showed moderate to excellent activity against nematodes such as Haemonchus contortus. Among these, compound 5b displayed the highest efficacy comparable to standard anthelmintic drugs. The study confirmed the structures using spectral analysis (FTIR, IR, MS) and highlighted the potential of these compounds as effective anthelmintics .
Antidiabetic Activity
Another area of interest is the antidiabetic potential of similar benzothiazole derivatives. Research indicated that certain derivatives significantly lowered plasma glucose levels in non-insulin-dependent diabetes mellitus models. The mechanism appears to involve inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial in glucose metabolism .
The biological activities of this compound and its derivatives can be attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in metabolic pathways, contributing to their antidiabetic effects.
- Cytotoxicity Against Tumor Cells : Some derivatives exhibit selective cytotoxicity against tumorigenic cell lines while sparing normal cells, indicating potential for cancer therapy .
- Antimicrobial Properties : The thiazole moiety is known for its broad-spectrum antimicrobial activity, which may extend to various pathogens .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations :
Anticancer and VEGFR-2 Inhibition
- Compound 6d (): A nitrobenzothiazole-thiadiazole hybrid exhibited potent VEGFR-2 inhibition (IC₅₀ = 0.89 μM) and antiproliferative activity against HepG2 cells (IC₅₀ = 2.34 μM). Molecular docking revealed interactions with key VEGFR-2 residues (Asp1046, Lys868) .
- The pyridinylmethyl group may further modulate binding .
Antibacterial Activity
- N-(4-(4-Chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide (): Demonstrated efficacy against S. aureus (MIC = 4 μg/mL) via disruption of membrane integrity.
- Target Compound : The benzothiazole-thioether scaffold is structurally similar but lacks the hydroxynicotinamide moiety critical for bacterial membrane targeting .
Physicochemical Properties
- Melting Points : Nitro-substituted benzothiazoles (e.g., 4a–4d in ) show higher melting points (199–261°C) than methoxy analogs (Compound 20: ~230°C), reflecting stronger intermolecular interactions .
- Solubility : Methoxy and methylenedioxy derivatives () exhibit improved aqueous solubility compared to nitro analogs due to reduced hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
